molecular formula C20H18N4O3S B2927675 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide CAS No. 450344-05-5

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No.: B2927675
CAS No.: 450344-05-5
M. Wt: 394.45
InChI Key: XRQWIBLHYOFUSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the aromatic rings and the adjacent heterocyclic rings, contributing to its stability. The nitro group is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the nitro group could be reduced to an amino group, and the amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar nitro and amide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Characterisation

Research has detailed the synthesis and spectroscopic characterisation of compounds closely related to N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide, focusing on their molecular geometries, vibrational frequencies, and structural X-ray diffraction (XRD) techniques. Studies utilize density functional theory (DFT) to compare with experimental data, indicating good agreement between optimised geometries from DFT and X-ray structures for compounds of interest. Molecular electrostatic potential (MEP), frontier molecular orbitals (FMO) analysis, and thermodynamic properties have also been investigated, providing insights into the conformational flexibility and electronic structure of these compounds (Arslan, Aydın, & Kazak, 2015).

Applications in Material Science and Pharmacology

Molecular Interactions and Crystal Engineering

Further studies explore the self-assembly of related compounds into supramolecular structures, such as columnar mesophases and co-crystals, mediated by hydrogen and halogen bonds. These findings are significant for crystal engineering, where the precise arrangement of molecules can lead to materials with novel properties. For example, molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions present in complexes have been studied for their structural insulation and predictability in crystal formation (Saha, Nangia, & Jaskólski, 2005).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities. It could also be interesting to explore its potential uses in various fields, such as medicine or materials science .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-4-3-5-18(13(12)2)23-19(16-10-28-11-17(16)22-23)21-20(25)14-6-8-15(9-7-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQWIBLHYOFUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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